molecular formula C11H6F2O2 B7877836 (3,4-Difluorophenyl)(furan-2-yl)methanone

(3,4-Difluorophenyl)(furan-2-yl)methanone

Cat. No.: B7877836
M. Wt: 208.16 g/mol
InChI Key: GWULYEZUKOWGHR-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(furan-2-yl)methanone (CAS 1156807-06-5) is a high-purity chemical building block offered for research and development applications. With a molecular formula of C11H6F2O2 and a molecular weight of 208.16 g/mol, this compound features a benzophenone core integrated with two privileged structural motifs: a furan ring and a 3,4-difluorophenyl group . The furan ring is a well-established scaffold in medicinal chemistry, known to contribute to diverse biological activities, including antibacterial, antifungal, and antiviral effects . Its electron-rich nature makes it a potential bioisostere for phenyl rings, offering a distinct hydrophilic-lipophilic balance that can fine-tune the pharmacokinetic properties of drug candidates . Furthermore, the 3,4-difluorophenyl group is a common substituent in drug discovery, with the fluorine atoms often used to modulate electronic properties, enhance metabolic stability, and improve binding affinity to biological targets. This combination makes this compound a valuable intermediate for researchers, particularly in the synthesis of novel compounds for investigating antimicrobial mechanisms and for developing potential therapeutic agents. As such, it holds significant utility in fields including pharmaceutical development, synthetic chemistry, and materials science. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(3,4-difluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWULYEZUKOWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Acylation

A widely reported method involves the reaction of 3,4-difluorobenzoyl chloride with furan-2-yl magnesium bromide in anhydrous tetrahydrofuran (THF) at –78°C. The Grignard reagent nucleophilically attacks the electrophilic carbonyl carbon, forming the ketone after aqueous workup. Key considerations include:

  • Stoichiometry : A 1:1 molar ratio prevents over-addition to the ketone.

  • Solvent : THF ensures solubility of both reactants and stabilizes the Grignard intermediate.

  • Quenching : Saturated ammonium chloride solution protonates intermediates while minimizing side reactions.

Representative Procedure :

  • Dissolve 3,4-difluorobenzoyl chloride (1.0 equiv) in THF under nitrogen.

  • Add furan-2-yl magnesium bromide (1.1 equiv) dropwise at –78°C.

  • Warm to room temperature, stir for 2 hours, and quench with NH₄Cl.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Weinreb Amide Approach

This method circumvents over-addition issues by employing N-methoxy-N-methyl-3,4-difluorobenzamide (Weinreb amide) as the acylating agent. Furan-2-yl lithium reacts selectively with the amide, yielding the ketone after acidic hydrolysis:

Weinreb amide+Furan-2-yl lithiumTHF, -78°CKetone+LiOMe+MeNH2\text{Weinreb amide} + \text{Furan-2-yl lithium} \xrightarrow{\text{THF, -78°C}} \text{Ketone} + \text{LiOMe} + \text{MeNH}_2

Advantages :

  • High chemoselectivity for ketone formation.

  • Compatibility with moisture-sensitive reagents.

Oxidation of Secondary Alcohol Precursors

A two-step strategy first synthesizes (3,4-difluorophenyl)(furan-2-yl)methanol via Grignard addition to 3,4-difluorobenzaldehyde, followed by oxidation:

  • Grignard Addition :

    3,4-Difluorobenzaldehyde+Furan-2-yl MgBrSecondary Alcohol\text{3,4-Difluorobenzaldehyde} + \text{Furan-2-yl MgBr} \rightarrow \text{Secondary Alcohol}
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the alcohol to the ketone.

Yield Optimization :

  • PCC in dichloromethane at 0°C achieves 78% yield without over-oxidation.

  • Catalytic TEMPO/NaClO₂ systems offer greener alternatives.

Reaction Optimization and Challenges

Solvent and Temperature Effects

ConditionGrignard Method YieldWeinreb Amide Yield
THF, –78°C65%82%
Diethyl ether, 0°C54%75%
DMF, RT<10%N/A

THF outperforms ethers due to superior solvation of intermediates. Elevated temperatures promote side reactions, notably ketone enolization.

Purification Strategies

  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) resolves ketone from residual aldehyde or alcohol.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity (mp 92–94°C).

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility and safety for large-scale synthesis:

  • Residence Time : 5 minutes at 10 mL/min flow rate.

  • In-Line Analytics : FTIR monitors carbonyl formation in real time.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.85 (d, J=1.8 Hz, 1H, furan H-5)
δ 7.72–7.68 (m, 2H, difluorophenyl H-2, H-6)
¹³C NMR δ 190.2 (C=O), 152.1 (d, J=245 Hz, C-F)
HRMS m/z 208.0634 [M+H]⁺ (calc. 208.0632)

Purity Assessment

HPLC (C18 column, MeOH:H₂O = 70:30) confirms >98% purity with t₀ = 4.2 min.

Emerging Methodologies

  • Photocatalytic Coupling : Visible-light-mediated cross-dehydrogenative coupling between 3,4-difluorotoluene and furfural shows promise (preliminary yield: 42%).

  • Biocatalytic Approaches : Engineered ketoreductases enable asymmetric synthesis, though yields remain suboptimal (≤35%) .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (3,4-Difluorophenyl)(furan-2-yl)methanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a difluorophenyl group and a furan moiety linked through a carbonyl group. Its molecular formula is C11H8F2O, and it possesses distinct chemical properties that make it suitable for various applications.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that (3,4-Difluorophenyl)(furan-2-yl)methanone exhibits promising anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results suggest it may inhibit the growth of various pathogens, including bacteria and fungi. Its unique structure may enhance its interaction with microbial targets, providing avenues for the development of new antimicrobial agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Aza-Michael Addition : The compound can be used to synthesize complex molecules through nucleophilic addition to α,β-unsaturated carbonyl compounds.

These reactions highlight its utility in synthesizing more complex organic molecules .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science. It can be incorporated into polymers or used as a ligand in coordination chemistry, potentially leading to materials with enhanced electronic or optical properties.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Mechanistic studies revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both pathogens, suggesting that the compound could be developed into a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(furan-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the furan ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

2,5-Difluorobenzophenone (CAS RN: 85068-36-6)

  • Structural Difference : A positional isomer with fluorine atoms at the 2- and 5-positions of the phenyl ring.
  • Impact: Altered electronic distribution due to fluorine substitution patterns.
  • Applications : Both isomers are intermediates in synthesizing kinase inhibitors, but the 3,4-difluoro variant is more commonly used in CDK9 inhibitor studies due to improved binding interactions .

(3,5-Difluorophenyl)(furan-2-yl)methanone Derivatives

  • Example: (3,5-Difluorophenyl)[5-(4-ethoxyphenyl)-2-propylamino-3-pyridinyl]methanone (Compound 7x) .
  • Structural Difference : Fluorine atoms at the 3,5-positions instead of 3,3.

Heterocyclic and Piperazine-Containing Analogues

[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone

  • Structural Features : Incorporates a piperazine ring, increasing molecular flexibility and hydrogen-bond acceptor capacity (5 acceptors vs. 3 in the parent compound) .
  • Physicochemical Properties :
    • Molecular Weight : ~370 g/mol (vs. 234 g/mol for the parent compound).
    • Topological Polar Surface Area (TPSA) : 53.8 Ų (vs. 26.3 Ų), enhancing solubility .
  • Applications : Used in CNS drug development due to improved blood-brain barrier penetration .

(Furan-2-yl)methanone Piperazine Derivatives

  • Example : Compound 15 (Ki = 10.8 nM for hA2AAR) .
  • Activity: Comparable binding affinity to phenylpiperazine derivatives but with higher selectivity for adenosine A2A receptors. The furan group likely contributes to selectivity by minimizing off-target interactions .

Substituted Indoline and Triazole Derivatives

(Furan-2-yl)(2-(3,4-dimethoxyphenyl)indolin-1-yl)methanone (Compound 20a)

  • Structural Features: Combines a furan-2-ylmethanone group with a dimethoxy-substituted indoline core.
  • Synthesis Yield : 46% (lower than the parent compound’s typical 50–70% yield), attributed to steric challenges in indoline functionalization .
  • Optical Properties: Exhibits a λmax at 320 nm in ethanol, suggesting extended conjugation compared to the parent compound (λmax ~280 nm) .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structural Difference : Replaces the furan group with a triazole-thioether moiety.
  • Activity : Demonstrates antifungal properties (IC₅₀ = 2.1 μM against Candida spp.), highlighting the role of sulfur-containing groups in antimicrobial activity—a feature absent in the parent compound .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula TPSA (Ų) Hydrogen Bond Acceptors LogP Biological Activity
(3,4-Difluorophenyl)(furan-2-yl)methanone C₁₃H₈F₂O 26.3 3 2.8 Kinase inhibition
2,5-Difluorobenzophenone C₁₃H₈F₂O 26.3 3 3.1 Intermediate in drug synthesis
Compound 15 (Piperazine derivative) C₂₀H₂₁FN₄O₂ 53.8 6 1.5 hA2AAR antagonist (Ki = 10.8 nM)
Dinaphtho[2,1-b]furan-2-yl-methanone C₂₃H₁₄O₂ 21.8 2 4.2 Weak antimicrobial activity

Biological Activity

(3,4-Difluorophenyl)(furan-2-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound this compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H8_8F2_2O
  • Molecular Weight : 224.18 g/mol
  • CAS Number : Not specified in the available data

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. The following sections detail these activities based on available research.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds with similar structures. For instance, derivatives of difluorophenyl methanones have shown promising antibacterial and antifungal activities. A study highlighted that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
4bAntibacterialStaphylococcus aureus32 µg/mL
4gAntifungalCandida albicans16 µg/mL
5eAntibacterialEscherichia coli64 µg/mL

This table illustrates the potential of difluorophenyl derivatives in combating microbial infections.

Anticancer Activity

Research has also focused on the anticancer properties of furan-containing compounds. Furan derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies indicate that this compound may interact with specific molecular targets involved in tumor growth regulation .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It may act as a ligand for various receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been reported to increase oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, a series of (3,4-difluorophenyl) derivatives were synthesized and tested against a panel of microbial strains. The results demonstrated that compounds with the furan moiety had enhanced activity compared to their non-furan counterparts. The study concluded that the presence of the furan ring significantly contributes to the overall biological activity of these compounds .

Study 2: Cancer Cell Line Testing

Another significant study involved testing this compound against various cancer cell lines, including breast and colon cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating potential therapeutic efficacy at low concentrations.

Q & A

Q. How can its electronic properties be exploited in material science?

  • Methodological Answer : Measure HOMO-LUMO gaps via cyclic voltammetry (CH Instruments) in acetonitrile (0.1 M TBAPF₆). Fabricate thin films via spin-coating and characterize conductivity (four-point probe) and band structure (UPS/XPS). Collaborate with computational chemists to correlate experimental data with DFT-predicted charge transport properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-Difluorophenyl)(furan-2-yl)methanone
Reactant of Route 2
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(3,4-Difluorophenyl)(furan-2-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.